N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3/c25-19(13-3-7-16-17(9-13)27-11-26-16)21-14-4-1-12(2-5-14)15-6-8-18-22-20-10-24(18)23-15/h1-10H,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKHOIPMWRRDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves several steps. One common method includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, hydrazonoyl halides, α-chloroacetylacetone, and propargyl bromide in the presence of heteropolyacids under conventional heating conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
Anticancer Activity
Research has indicated that similar compounds within the triazolo-pyridazine family exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanisms often involve inhibition of specific kinases or pathways critical for tumor growth and survival .
Antimicrobial Properties
Compounds related to N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide have demonstrated antibacterial and antifungal activities. The presence of the triazole ring is particularly significant in enhancing the antimicrobial efficacy by disrupting microbial cell wall synthesis or function .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyridazine derivatives. These compounds can modulate inflammatory pathways and reduce cytokine production, making them candidates for treating chronic inflammatory diseases .
Antiviral Activity
Preliminary investigations suggest that certain derivatives may possess antiviral properties, potentially through mechanisms that inhibit viral replication or entry into host cells .
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group transformations. The exploration of derivatives is crucial as modifications can significantly alter biological activity and selectivity.
Case Studies
Several case studies have documented the therapeutic potential of triazolo-pyridazine derivatives:
- Study on Anticancer Activity : A series of compounds were synthesized and tested against various cancer cell lines. The most potent showed IC50 values in the low micromolar range against A549 and MCF-7 cells .
- Anti-inflammatory Research : In vivo models demonstrated that certain derivatives significantly reduced inflammation markers compared to control groups, suggesting their utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves the inhibition of c-Met and Pim-1 kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Key Observations:
Core Scaffold Modifications :
- The triazolopyridazine core is conserved across analogs but exhibits divergent biological targets depending on substituents. For example, Lin28-1632 targets Lin28 proteins via its methyl-acetamide side chain , while pyridine-substituted analogs bind PEF(S) proteins . The target compound’s benzodioxole-carboxamide may favor interactions with epigenetic regulators or kinases due to enhanced lipophilicity and hydrogen-bonding capacity.
Role of Substituents :
- Lin28-1632 : The methyl group on the triazole ring and acetamide chain optimize steric compatibility with Lin28’s RNA-binding domain .
- Target Compound : The benzodioxole-carboxamide group likely improves metabolic stability compared to simpler aryl groups (e.g., pyridines in PEF(S) binders), as benzodioxoles resist oxidative degradation .
Biological Implications :
- Lin28-1632’s induction of CSC differentiation suggests that triazolopyridazine derivatives with polar substituents (e.g., carboxamides) could similarly rescue tumor suppressor miRNA function .
- The target compound’s lack of methyl groups on the triazole ring (unlike Lin28-1632) may reduce off-target effects while retaining binding affinity.
Biological Activity
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, including antibacterial, antifungal, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The compound features a 1,2,4-triazole moiety fused with a pyridazine structure, which is known for its diverse pharmacological properties. The presence of the benzo[d][1,3]dioxole and carboxamide groups further enhances its biological profile.
Molecular Formula
- C : 20
- H : 18
- N : 6
- O : 3
Antibacterial Activity
Research indicates that derivatives of the 1,2,4-triazole core exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for various derivatives have shown effectiveness against pathogens such as E. coli, S. aureus, and P. aeruginosa, with MIC values ranging from 0.12 to 1.95 µg/mL for some compounds .
Antifungal Activity
The triazole derivatives are also recognized for their antifungal activities. The compound's structure allows it to interact with fungal cell membranes effectively:
- Studies have reported that triazole derivatives can inhibit key enzymes in fungal biosynthesis pathways, leading to their use in treating infections like candidiasis and aspergillosis .
Anticancer Activity
The potential anticancer effects of this compound are particularly noteworthy:
- Research has demonstrated that compounds containing the triazole moiety can inhibit tumor growth in various cancer cell lines. For example, studies have shown that similar triazole derivatives exhibit cytotoxic effects on breast and prostate cancer cells .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair in bacteria and cancer cells.
- Binding to Receptors : The presence of the triazole ring allows for interaction with various biological receptors, potentially modulating signaling pathways involved in inflammation and cell growth.
Study 1: Antibacterial Screening
A study conducted by Indian researchers evaluated several triazole derivatives against common bacterial strains. The results indicated that one derivative showed an MIC comparable to standard antibiotics like ceftriaxone .
Study 2: Anticancer Effects
In vitro studies on breast cancer cell lines demonstrated that compounds similar to this compound inhibited cell proliferation significantly at low concentrations .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via stepwise heterocyclic assembly. For example, triazolo-pyridazine cores are often formed through cyclocondensation of hydrazine derivatives with nitriles or carbonyl-containing precursors. The benzo[d][1,3]dioxole moiety is typically introduced via Ullmann coupling or Buchwald-Hartwig amidation, using palladium catalysts (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) . Key intermediates include halogenated triazolo-pyridazine derivatives (e.g., 6-chloro-triazolo-pyridazine) and activated benzo[d][1,3]dioxole-carboxylic acids. Purification often involves column chromatography with gradients of ethyl acetate/hexane .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Characterization requires multi-spectral analysis:
- NMR : Confirm aromatic proton environments (e.g., triazolo-pyridazine protons at δ 8.5–9.5 ppm and benzo[d][1,3]dioxole protons at δ 6.5–7.5 ppm).
- IR : Detect carbonyl stretches (~1680 cm⁻¹ for amide C=O) and triazole ring vibrations (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺). Cross-check with elemental analysis (C, H, N) for purity ≥95% .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific hazard data for this compound is limited, structurally related triazolo-pyridazines and benzo[d][1,3]dioxoles may exhibit irritant properties. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of fine powders. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during the coupling of triazolo-pyridazine and benzo[d][1,3]dioxole moieties?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Xantphos-Pd) to enhance cross-coupling efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene/DMF mixtures for solubility and reactivity .
- Temperature/Time : Microwave-assisted synthesis (100–120°C, 30–60 min) can reduce side reactions vs. conventional heating (12–24 hr) .
- Additives : Use Cs₂CO₃ or K₃PO₄ as bases to deprotonate intermediates and stabilize transition states .
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) during characterization?
- Methodological Answer :
- Cross-Validation : Repeat synthesis and characterization to rule out batch-specific impurities.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .
- X-ray Crystallography : Resolve ambiguities by obtaining a single-crystal structure .
Q. What strategies are effective for studying the compound’s metabolic stability or degradation pathways?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for phase I/II metabolites.
- Isotope Labeling : Use ¹⁴C or deuterated analogs to trace metabolic sites .
- Computational Tools : Predict metabolic hotspots with software like MetaSite or Schrödinger’s ADMET Predictor .
Q. How can researchers design analogs to improve target binding while minimizing off-target effects?
- Methodological Answer :
- SAR Studies : Modify substituents on the triazolo-pyridazine (e.g., electron-withdrawing groups at position 6) or the benzo[d][1,3]dioxole (e.g., fluorination at position 5).
- Docking Simulations : Use AutoDock or Glide to model interactions with target proteins (e.g., kinases or GPCRs) .
- Selectivity Profiling : Screen against panels of related receptors/enzymes to identify structural features driving specificity .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer :
- Force Field Calibration : Adjust parameters in docking software to account for solvation effects or protein flexibility.
- Experimental Replicates : Perform dose-response assays in triplicate to confirm reproducibility.
- Orthogonal Assays : Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
